Benzenamine, 4,4'-oxybis[3-bromo-
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Overview
Description
Benzenamine, 4,4’-oxybis[3-bromo- is a chemical compound with the molecular formula C12H12Br2N2O It is a derivative of benzenamine, where two benzenamine molecules are connected via an oxygen atom, and each benzenamine ring is substituted with a bromine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-oxybis[3-bromo- typically involves the bromination of 4,4’-oxybisbenzenamine. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 3-position.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 4,4’-oxybis[3-bromo- may involve large-scale bromination reactors where the reaction parameters such as temperature, concentration of brominating agent, and reaction time are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: Benzenamine, 4,4’-oxybis[3-bromo- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the parent 4,4’-oxybisbenzenamine.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4,4’-oxybisbenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 4,4’-oxybis[3-bromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-oxybis[3-bromo- involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the amino groups can form hydrogen bonds and interact with biological molecules. The oxygen bridge between the benzenamine rings provides structural rigidity, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Benzenamine, 4,4’-oxybis-: Similar structure but without the bromine atoms.
Benzenamine, 3-bromo-: Contains a single benzenamine ring with a bromine atom at the 3-position.
Benzenamine, 4-bromo-3-methyl-: Contains a benzenamine ring with bromine and methyl substituents.
Uniqueness: Benzenamine, 4,4’-oxybis[3-bromo- is unique due to the presence of two brominated benzenamine rings connected by an oxygen atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
105496-55-7 |
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Molecular Formula |
C12H10Br2N2O |
Molecular Weight |
358.03 g/mol |
IUPAC Name |
4-(4-amino-2-bromophenoxy)-3-bromoaniline |
InChI |
InChI=1S/C12H10Br2N2O/c13-9-5-7(15)1-3-11(9)17-12-4-2-8(16)6-10(12)14/h1-6H,15-16H2 |
InChI Key |
MPDHRUWIYAJKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC2=C(C=C(C=C2)N)Br |
Origin of Product |
United States |
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